

The Versatility of 2-Anilinoethanol in the Synthesis of Key Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Anilinoethanol

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: **2-Anilinoethanol**, a bifunctional molecule featuring both a secondary amine and a primary alcohol, serves as a versatile and crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure allows for the construction of complex heterocyclic scaffolds, which are central to the activity of numerous drugs. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from **2-anilinoethanol**, with a particular focus on the synthesis of a precursor for the anticoagulant drug, Rivaroxaban.

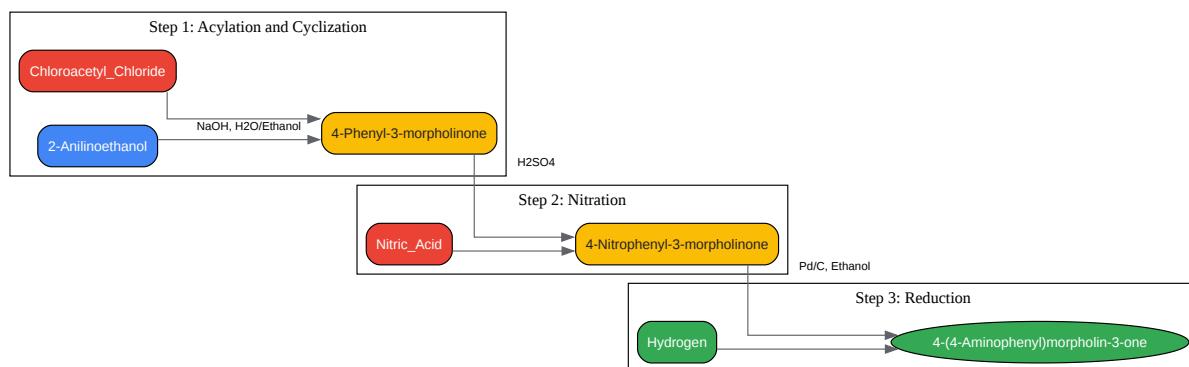
Introduction

2-Anilinoethanol (also known as N-(2-hydroxyethyl)aniline) is a readily available organic compound that has found significant application in the pharmaceutical industry.^{[1][2]} Its dual functionality allows it to participate in a range of chemical transformations, including N-acylation, O-alkylation, and cyclization reactions, making it an ideal starting material for the synthesis of diverse pharmacophores.^[1] This document outlines the synthetic utility of **2-anilinoethanol** in the preparation of valuable intermediates for drugs targeting thrombosis.

I. Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Key Intermediate for Rivaroxaban

One of the most notable applications of **2-anilinoethanol** is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a critical intermediate for the Factor Xa inhibitor, Rivaroxaban. [1][3] The synthesis is a multi-step process that begins with the reaction of **2-anilinoethanol** with chloroacetyl chloride to form 4-phenyl-3-morpholinone. This is followed by nitration and subsequent reduction to yield the final aminophenyl morpholinone.

Logical Workflow for the Synthesis of 4-(4-Aminophenyl)morpholin-3-one



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Caption: Synthetic pathway from **2-Anilinoethanol** to a key Rivaroxaban intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-morpholinone[2][3]

This procedure details the initial acylation of **2-anilinoethanol** with chloroacetyl chloride, which undergoes an intramolecular cyclization to form the morpholinone ring.

- Reaction Setup: In a suitable reaction vessel, dissolve **2-anilinoethanol** (1.0 eq) in a mixture of ethanol and water.
- Reagent Addition: Heat the solution to approximately 38-43°C. Simultaneously, add chloroacetyl chloride (3.0 eq) and a 45% aqueous sodium hydroxide solution (6.2 eq) while maintaining the pH between 12 and 12.5.
- Reaction and Work-up: After the addition is complete, stir the mixture for 10 minutes at the same pH. Cool the reaction mixture to 2°C and stir for an additional 30 minutes to precipitate the product.
- Isolation: Filter the precipitate and wash with cold demineralized water. Dry the product under reduced pressure at 50°C.

Protocol 2: Synthesis of 4-(4-Nitrophenyl)-3-morpholinone[2][3]

This protocol describes the nitration of the phenyl ring of 4-phenyl-3-morpholinone.

- Reaction Setup: In a flask, add 4-phenyl-3-morpholinone (1.0 eq) in portions to concentrated sulfuric acid (7.4 eq) at an internal temperature of 10°C.
- Nitration: Cool the solution to -5°C and add 65% nitric acid (1.05 eq) over one hour. Stir the mixture at -5°C for one hour.
- Work-up: Add demineralized water to the reaction mixture at 10°C. Adjust the pH to 7.4 with a 25% aqueous ammonia solution.
- Extraction and Isolation: Add acetone to the suspension and heat to 40°C to dissolve the product. Separate the organic phase and partially remove the acetone/water mixture by distillation. The product crystallizes upon cooling.

Protocol 3: Synthesis of 4-(4-Aminophenyl)-3-morpholinone[3]

This final step involves the reduction of the nitro group to an amine.

- Reaction Setup: Suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol.
- Hydrogenation: Add 5% palladium on activated carbon (Pd/C) as a catalyst. Subject the mixture to a hydrogen atmosphere (5 bar) at 80°C for one hour.
- Isolation: After the reaction, filter off the catalyst. Concentrate the solution under reduced pressure to obtain the solid product.

Quantitative Data Summary

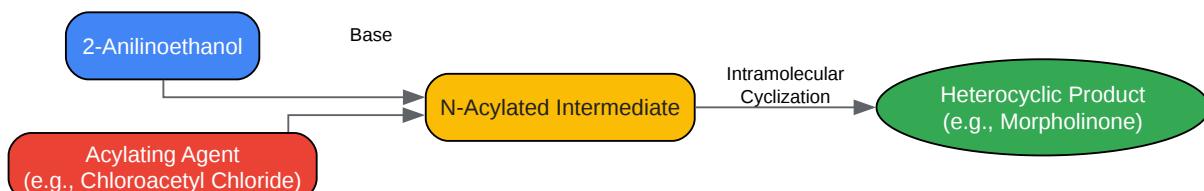
Step	Product	Starting Material	Reagents	Yield (%)	Melting Point (°C)
1	4-Phenyl-3-morpholinone	2-Anilinoethanol	Chloroacetyl chloride, NaOH	80	114[2]
2	4-(4-Nitrophenyl)-3-morpholinone	4-Phenyl-3-morpholinone	Nitric acid, Sulfuric acid	-	-
3	4-(4-Aminophenyl)-3-morpholinone	Nitrophenyl-3-morpholinone	H ₂ , Pd/C	93	171[3]

II. 2-Anilinoethanol in the Synthesis of Other Pharmaceutical Scaffolds

Beyond its role in the synthesis of the Rivaroxaban intermediate, **2-anilinoethanol** is a precursor to a wide array of other heterocyclic systems of medicinal importance. For instance, it can be used to synthesize substituted dibenzoxazepine derivatives, which are core structures in some psychoactive drugs.[4] However, detailed protocols for the synthesis of specific dibenzoxazepine-based pharmaceutical intermediates directly from **2-anilinoethanol** are not as readily available in the surveyed literature.

The reaction of **2-anilinoethanol** with chloroacetyl chloride to form an N-acylated intermediate, N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide, is a common first step. This intermediate can then undergo intramolecular cyclization to form various heterocyclic rings.[2][3]

General Synthetic Workflow for Heterocycle Formation



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Caption: General workflow for heterocycle synthesis from **2-Anilinoethanol**.

III. Application in the Synthesis of Antipsychotic Drug Intermediates

While **2-anilinoethanol** is a versatile starting material, its direct application in the synthesis of the core structures of all major drug classes is not always the most common or efficient route. For example, the atypical antipsychotic drug Quetiapine features a dibenzo[b,f][1][5]thiazepine core.[5] The synthesis of the key intermediate for Quetiapine, dibenzo[b,f][1][5]thiazepin-11[10H]-one, typically starts from precursors like 2-(phenylthio)aniline.[5] A direct and well-documented synthetic pathway from **2-anilinoethanol** to this specific tricyclic system was not identified in the reviewed literature. Researchers interested in the synthesis of such compounds should consult literature that specifically addresses the synthesis of the dibenzothiazepine ring system.

Conclusion

2-Anilinoethanol is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is clearly demonstrated in the efficient, multi-step synthesis of a key intermediate for the blockbuster anticoagulant, Rivaroxaban. The straightforward reaction with chloroacetyl chloride followed by cyclization provides a robust

method for constructing the morpholinone core. While its application extends to other heterocyclic systems, the specific synthetic routes and their efficiency are dependent on the target molecule. For researchers and professionals in drug development, **2-anilinoethanol** represents a cost-effective and readily available starting material for the exploration and production of a range of bioactive molecules.

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